molecular formula C7H8BrNO2 B170421 Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1196-07-2

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B170421
CAS No.: 1196-07-2
M. Wt: 218.05 g/mol
InChI Key: NMJMIZMIPRJDDV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H8BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 1-methyl-1H-pyrrole-2-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation reactions can produce pyrrole-2,3-diones .

Scientific Research Applications

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and bioactive molecules.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ester group can participate in binding interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-pyrrole-2-carboxylate
  • Methyl 5-bromo-1H-pyrrole-3-carboxylate
  • 1-(5-Bromo-1H-pyrrol-2-yl)ethanone
  • 5-Bromo-1H-pyrrole-2-carbaldehyde

Uniqueness

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a bromine atom and a methyl ester group on the pyrrole ring.

Properties

IUPAC Name

methyl 5-bromo-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJMIZMIPRJDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625143
Record name Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-07-2
Record name Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a dry flask is added methyl 1-methyl-1H-pyrrole-2-carboxylate (12.0 g, 86.4 mmol) and 150 mL of dry CH2Cl2, and the flask is wrapped in foil and purged with nitrogen. N-Bromosuccinimide (16.2 g, 90.7 mmol) is added in one portion and the mixture is stirred at rt for 0.5 h. The reaction mixture is washed with water (50 mL) and brine (50 mL), dried over MgSO4, filtered, and concentrated under reduced pressure. Fractional distillation gives 12.0 g of methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate as a yellow oil (64% yield). MS for C7H8NO2Br (ESI) (M)+ m/z 217.1.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two

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